molecular formula C18H27BrN2O B3555088 1'-(3-bromo-4-methoxybenzyl)-1,4'-bipiperidine

1'-(3-bromo-4-methoxybenzyl)-1,4'-bipiperidine

Cat. No.: B3555088
M. Wt: 367.3 g/mol
InChI Key: BUTCCEBMHNVELS-UHFFFAOYSA-N
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Description

1’-(3-Bromo-4-methoxybenzyl)-1,4’-bipiperidine is a chemical compound that belongs to the class of bipiperidine derivatives. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a benzyl moiety, which is further connected to a bipiperidine structure. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-(3-bromo-4-methoxybenzyl)-1,4’-bipiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-bromo-4-methoxybenzyl chloride.

    Reaction with Piperidine: The 3-bromo-4-methoxybenzyl chloride is then reacted with piperidine under basic conditions to form the desired bipiperidine derivative.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain pure 1’-(3-bromo-4-methoxybenzyl)-1,4’-bipiperidine.

Industrial Production Methods: In an industrial setting, the production of 1’-(3-bromo-4-methoxybenzyl)-1,4’-bipiperidine may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1’-(3-Bromo-4-methoxybenzyl)-1,4’-bipiperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the piperidine ring.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Compounds with different functional groups replacing the bromine atom.

    Oxidation Products: Aldehydes or acids derived from the methoxy group.

    Reduction Products: Dehalogenated or reduced piperidine derivatives.

Scientific Research Applications

1’-(3-Bromo-4-methoxybenzyl)-1,4’-bipiperidine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1’-(3-bromo-4-methoxybenzyl)-1,4’-bipiperidine involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 1’-(3-Bromo-4-methoxybenzyl)-4-(4-bromo-3-methoxyphenyl)piperazine
  • 1’-(3-Bromo-4-methoxybenzyl)-4-(3-chlorobenzyl)piperazine
  • 1’-(3-Bromo-4-methoxybenzyl)-4-(4-methylphenyl)piperazine

Comparison: 1’-(3-Bromo-4-methoxybenzyl)-1,4’-bipiperidine is unique due to its specific substitution pattern on the benzyl moiety and the bipiperidine structure Compared to similar compounds, it may exhibit different reactivity and biological activity due to the presence of the bromine and methoxy groups

Properties

IUPAC Name

1-[(3-bromo-4-methoxyphenyl)methyl]-4-piperidin-1-ylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BrN2O/c1-22-18-6-5-15(13-17(18)19)14-20-11-7-16(8-12-20)21-9-3-2-4-10-21/h5-6,13,16H,2-4,7-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTCCEBMHNVELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC(CC2)N3CCCCC3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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